ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate
Description
Introduction to Ethyl 2-[4-Formyl-3-(1-Methyl-1H-Pyrazol-4-yl)-1H-Pyrazol-1-yl]Acetate
This compound is a heterocyclic compound characterized by a fused pyrazole ring system. Its structure includes a 4-formyl group, a 1-methyl substituent, and an ethyl acetate side chain. This combination of functional groups confers unique reactivity and potential biological activity, positioning it as a key scaffold in medicinal chemistry and synthetic organic chemistry.
The compound is synthesized through nucleophilic substitution or cyclization reactions, often involving hydrazine derivatives and diketones. Its applications span catalysis, materials science, and drug development, particularly in targeting kinase pathways due to the pyrazole ring’s ability to mimic adenine in ATP-binding pockets.
Chemical Identity and Nomenclature
Structural Characteristics
The compound’s molecular formula is C₁₂H₁₄N₄O₃ , with a molecular weight of 262.26 g/mol . Its IUPAC name reflects the ethyl acetate moiety linked to a bipyrazole core. The substituents include:
- 4-formyl group : A reactive aldehyde (-CHO) at the 4-position of one pyrazole ring.
- 1-methyl group : A methyl substituent on the nitrogen atom of the second pyrazole ring.
- Ethyl acetate group : An ester linkage (-O-CO-OEt) attached to the acetate side chain.
| Property | Value | Source |
|---|---|---|
| CAS Number | 790232-42-7 | |
| Molecular Formula | C₁₂H₁₄N₄O₃ | |
| Synonyms | Ethyl 2-(4-formyl-1'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)acetate | |
| SMILES Code | O=C(OCC)CN1N=C(C2=CN(C)N=C2)C(C=O)=C1 |
Nomenclature Challenges
The compound’s naming adheres to IUPAC guidelines but requires careful attention to substituent positions. The bipyrazole system necessitates precise numbering to avoid ambiguity, particularly in distinguishing between the 3- and 4-positions of the pyrazole rings.
Historical Context in Pyrazole Derivative Research
Early Developments in Pyrazole Chemistry
The synthesis of pyrazoles dates to 1883, when Ludwig Knorr first reported the reaction of β-diketones with hydrazine derivatives to form 1,3,5-substituted pyrazoles. This foundational work established pyrazoles as versatile scaffolds for building bioactive molecules.
Evolution of Bipyrazole Systems
Bipyrazole derivatives gained prominence in the 20th century due to their enhanced stability and electronic properties compared to monopyrazoles. The introduction of methyl and formyl groups in this compound reflects modern strategies to modulate solubility and reactivity.
Role in Medicinal Chemistry
Pyrazoles are now integral to kinase inhibitors, such as Avapritinib and Encorafenib , which target oncogenic pathways. The ability of pyrazoles to mimic adenine’s hydrogen-bonding patterns makes them effective ATP-competitive inhibitors. While this compound has not been directly reported in clinical trials, its structural analogs highlight the scaffold’s therapeutic potential.
Significance of Functional Groups in Molecular Design
Formyl Group (-CHO)
The 4-formyl substituent serves as a reactive site for nucleophilic additions, condensations, and oxidations. Key roles include:
- Electrophilic Reactivity : Facilitates reactions with amines, hydrazines, or organometallic reagents to form Schiff bases or more complex heterocycles.
- Oxidation Potential : Can be converted to carboxylic acids or ketones, expanding synthetic utility.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Condensation | Hydrazine, ethanol, reflux | Pyrazole-1,2,3-triazole hybrids |
| Oxidation | KMnO₄, acidic medium | Ethyl 2-(4-carboxy-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl)acetate |
Pyrazole Rings
The bipyrazole core contributes to:
- Aromatic Stability : Delocalized π-electrons enhance thermal and metabolic stability.
- Hydrogen Bonding : Nitrogen atoms participate in intermolecular interactions, critical for target binding in kinase inhibitors.
- Electronic Effects : Electron-withdrawing substituents (e.g., formyl) direct regioselectivity in electrophilic substitutions.
Ethyl Acetate Moiety
The ethyl ester group:
Properties
IUPAC Name |
ethyl 2-[4-formyl-3-(1-methylpyrazol-4-yl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-11(18)7-16-6-10(8-17)12(14-16)9-4-13-15(2)5-9/h4-6,8H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIAYSLDUDEWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C2=CN(N=C2)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. This reaction proceeds through acid catalysis and subsequent deprotection steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate is primarily studied for its potential therapeutic properties. The following sections detail specific applications in this domain.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound can be synthesized to create derivatives that may inhibit bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents .
Anticancer Properties
The compound's structure allows for modifications that enhance its anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Induces apoptosis |
| HepG2 (Liver Cancer) | 10.0 | Growth inhibition |
The mechanisms of action may involve the modulation of signaling pathways related to cell survival and apoptosis .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions, allowing for various substitutions on the pyrazole ring, which can enhance biological activity.
Case Study: Structure–Activity Relationship (SAR) Analysis
A detailed SAR analysis has been conducted on this compound, revealing that specific modifications can significantly impact its biological efficacy. For instance, substituents that increase lipophilicity tend to improve antimicrobial activity, while certain aromatic groups enhance anticancer properties.
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science, particularly in the development of functional materials and sensors.
Polymer Chemistry
The compound can be incorporated into polymer matrices to create materials with enhanced properties such as thermal stability and mechanical strength. Research is ongoing to explore its role as a cross-linking agent or additive in polymer formulations.
Mechanism of Action
The mechanism of action of ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole-Acetate Derivatives
Structural and Functional Differences
- Formyl Group vs. Trifluoromethyl Group : The target compound’s formyl group (vs. trifluoromethyl in CAS 1006348-57-7) increases electrophilicity, making it more suitable for nucleophilic additions or condensations. In contrast, the trifluoromethyl group in the analog enhances hydrophobicity and resistance to oxidative metabolism .
- Bifunctional Pyrazole Scaffold: The dual pyrazole rings in the target compound (vs.
- Ester Chain Variations : Ethyl esters (target compound) generally offer slower hydrolysis rates compared to methyl esters (e.g., CAS 1251328-64-9), affecting bioavailability and in vivo stability .
Structure-Activity Relationships (SAR)
- Formyl Group: The formyl substituent at position 4 enables covalent interactions with nucleophilic residues (e.g., lysine in enzymes), a feature absent in non-aldehyde analogs .
- 1-Methylpyrazole at Position 3 : This substituent likely reduces metabolic deactivation compared to unsubstituted pyrazoles (e.g., CAS 1250787-61-1) .
- Ethyl Acetate Chain : The ethyl group balances lipophilicity and solubility, contrasting with tert-butyl esters (e.g., CAS 224776-32-3), which may hinder membrane permeability due to steric bulk .
Physical and Chemical Properties
- Solubility : Lower than hydroxylated derivatives (e.g., CAS 1276076-00-6) due to the absence of polar groups.
- Stability : The formyl group may render the compound prone to oxidation, necessitating storage under inert conditions.
- Melting Point : Likely higher than simpler analogs (e.g., CAS 1443980-81-1) due to increased molecular rigidity .
Biological Activity
Ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and notable research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₃ |
| Molecular Weight | 258.26 g/mol |
| Purity | 95% |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity, particularly against various cancer cell lines. This compound has been evaluated for its inhibitory effects on cancer cell proliferation.
Case Study: Inhibition of BRAF(V600E)
A study demonstrated that pyrazole derivatives, including those similar to this compound, showed promising results in inhibiting BRAF(V600E) mutations prevalent in melanoma. The structure–activity relationship (SAR) analysis revealed that modifications at the pyrazole ring significantly influenced the potency against this target .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities.
Research Findings:
- Antibacterial Activity : this compound showed moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : In vitro studies indicated that this compound exhibited antifungal effects against several phytopathogenic fungi, demonstrating its potential as a fungicide .
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives have been linked to the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines.
Experimental Results : A study reported that similar pyrazole compounds effectively reduced lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating TNF-alpha production .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring, substituents on the aromatic systems, and variations in functional groups can significantly impact their pharmacological profiles.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antitumor potency |
| Alkyl substitutions | Enhanced antibacterial activity |
| Hydroxyl groups | Improved anti-inflammatory effects |
Q & A
Q. Table 1. Key Crystallographic Data for Pyrazole-Acetate Derivatives
| Compound | Space Group | R-factor (%) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| Analogous Pyrazole-Ester | P2₁/c | 4.2 | 16.8–51.7 |
Q. Table 2. Optimized Alkylation Conditions
| Parameter | Optimal Value | Side Product Yield |
|---|---|---|
| Ethyl bromoacetate | 2.0 equiv | 22% (isomer) |
| Temperature | 0°C → 21°C | <5% hydrolysis |
| Purification | 40% EtOAc/hexane | 70% main product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
